molecular formula C9H7F3N4 B12820316 4-(1H-1,2,4-triazol-1-yl)-2-(trifluoromethyl)aniline

4-(1H-1,2,4-triazol-1-yl)-2-(trifluoromethyl)aniline

Cat. No.: B12820316
M. Wt: 228.17 g/mol
InChI Key: CPUZEOVBHKLETM-UHFFFAOYSA-N
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Description

4-(1H-1,2,4-Triazol-1-yl)-2-(trifluoromethyl)aniline is a heterocyclic aromatic compound featuring a 1,2,4-triazole ring linked to an aniline moiety substituted with a trifluoromethyl (-CF₃) group at the 2-position. Its molecular formula is C₉H₇F₃N₄, with a molecular weight of 228.18 g/mol. The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound of interest in pharmaceutical and agrochemical research .

Properties

IUPAC Name

4-(1,2,4-triazol-1-yl)-2-(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N4/c10-9(11,12)7-3-6(1-2-8(7)13)16-5-14-4-15-16/h1-5H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPUZEOVBHKLETM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C=NC=N2)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Triazole Ring

The 1,2,4-triazole ring can be synthesized via cyclization reactions involving hydrazine derivatives and nitrile or amidine precursors under acidic or basic conditions. An alternative method involves 1,3-dipolar cycloaddition reactions of nitrilimines with carbodiimides, which efficiently construct trifluoromethylated 1,2,4-triazoles under mild conditions with good regioselectivity and yields.

Step Reaction Type Key Reagents Conditions Outcome
1 Cyclization Hydrazine + nitrile/amidine Acidic/basic medium, reflux Formation of 1,2,4-triazole ring
2 1,3-Dipolar cycloaddition Nitrilimines + carbodiimides Mild temperature, regioselective Trifluoromethylated triazoles

Introduction of the Trifluoromethyl Group

The trifluoromethyl substituent on the aniline ring is introduced either by starting from commercially available trifluoromethyl-substituted anilines or by electrophilic trifluoromethylation using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfenyl chloride (CF3SCl).

Coupling of Triazole to Aniline

The coupling of the triazole ring to the 2-(trifluoromethyl)aniline is typically achieved via nucleophilic aromatic substitution or transition-metal-catalyzed coupling reactions. Reaction parameters such as solvent choice (DMF), temperature (80–120°C), and reaction time are optimized to maximize yield.

A typical laboratory synthesis involves:

  • Grinding N,N-dimethylformylamide azine with the aniline derivative under inert atmosphere.

  • Heating the mixture at 150°C for 16 hours to promote cyclization and coupling.

  • Basification with aqueous NaOH followed by extraction with dichloromethane.

  • Purification by column chromatography or recrystallization.

This procedure yields the target 4-(1H-1,2,4-triazol-1-yl)-2-(trifluoromethyl)aniline with high purity suitable for research applications.

For industrial production, continuous flow reactors are employed to enhance reaction control, scalability, and safety. Automated reagent addition and precise temperature control improve reproducibility and yield. Solvent recycling and optimized purification methods such as crystallization and chromatography are integrated to ensure product quality.

Parameter Typical Conditions Notes
Solvent Dimethylformamide (DMF) Polar aprotic solvent facilitating nucleophilic substitution
Temperature 80–150°C Higher temperatures favor cyclization and coupling
Reaction Time 12–24 hours Sufficient for complete conversion
Catalysts Sometimes acid/base catalysts or transition metals Enhance reaction rates and selectivity
Purification Column chromatography, recrystallization Ensures high purity for research use
  • The use of 1,3-dipolar cycloaddition for triazole formation offers mild conditions and high regioselectivity, improving overall synthetic efficiency.

  • Trifluoromethyl groups significantly influence the compound’s lipophilicity and biological activity, necessitating careful control during introduction.

  • Continuous flow synthesis methods have demonstrated improved scalability and reproducibility compared to batch processes.

  • Analytical techniques such as NMR, mass spectrometry, and HPLC are essential for monitoring reaction progress and confirming product identity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, forming quinone derivatives.

    Reduction: Reduction reactions can target the triazole ring or the nitro groups (if present), leading to the formation of amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are frequently used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines and reduced triazole derivatives.

    Substitution: Various substituted aniline derivatives depending on the nucle

Biological Activity

4-(1H-1,2,4-triazol-1-yl)-2-(trifluoromethyl)aniline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antifungal, and anticancer properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a triazole ring and a trifluoromethyl group, which contribute to its unique chemical properties. The molecular formula is C9H7F3N4C_9H_7F_3N_4, with a molecular weight of approximately 232.17 g/mol. Its structural features are essential for its interaction with biological targets.

1. Antimicrobial Activity

Recent studies have demonstrated that compounds containing the 1H-1,2,4-triazole moiety exhibit significant antimicrobial properties. For instance, derivatives of triazole have shown effectiveness against various bacterial strains.

  • Case Study : A series of triazole derivatives were tested against Mycobacterium kansasii, with some compounds achieving minimum inhibitory concentrations (MICs) comparable to standard antibiotics like isoniazid. Specifically, a derivative with a trifluoromethyl substitution exhibited an MIC of 31.75 μM against this pathogen .

2. Antifungal Activity

The antifungal properties of triazole derivatives are well-documented. The incorporation of the trifluoromethyl group enhances the efficacy against resistant fungal strains.

  • Research Findings : A study evaluated the antifungal activity of several triazole derivatives against fluconazole-resistant strains of Candida. The most active compound in this series demonstrated substantial inhibition against resistant strains, highlighting the potential for developing new antifungal agents .
CompoundActivity AgainstMIC (μM)
Triazole Derivative ACandida tropicalis15.0
Triazole Derivative BCandida parapsilosis12.5

3. Anticancer Activity

The anticancer potential of this compound has been explored in various studies.

  • In Vitro Studies : Compounds with similar structures have been shown to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism involves the upregulation of p53 and activation of caspase pathways .
  • Quantitative Analysis : In one study, derivatives exhibited IC50 values ranging from 10 to 30 μM against various cancer cell lines, indicating promising cytotoxic effects that warrant further investigation into their mechanisms and potential clinical applications .

The biological activity of these compounds is often attributed to their ability to interact with specific biological targets:

  • Enzyme Inhibition : Triazole derivatives can inhibit enzymes critical for microbial growth or cancer cell proliferation.
  • Receptor Interaction : Molecular docking studies suggest that these compounds can effectively bind to target receptors involved in cancer progression and microbial resistance .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of 4-(1H-1,2,4-triazol-1-yl)-2-(trifluoromethyl)aniline can be contextualized by comparing it to analogs with variations in substituents, heterocycles, or substitution patterns. Below is a detailed analysis:

Substituent Variations

Compound Name Substituent Position & Group Molecular Formula Key Properties/Applications References
4-(1H-1,2,4-Triazol-1-yl)aniline 4-triazole, no CF₃ C₈H₈N₄ Base compound; lower lipophilicity (logP ≈ 1.2) compared to CF₃ derivatives. Used in kinase inhibitor synthesis .
3-Fluoro-4-(1H-1,2,4-triazol-1-yl)aniline 3-F, 4-triazole C₈H₇FN₄ Fluorine’s electronegativity enhances polarity; potential antifungal applications .
3-Chloro-4-(1H-1,2,4-triazol-1-yl)aniline 3-Cl, 4-triazole C₈H₇ClN₄ Chlorine’s steric bulk may hinder metabolic oxidation; explored in pesticide development .

Heterocycle Variations

Compound Name Heterocycle Type Key Differences Applications References
3-Fluoro-4-(1H-1,2,3,4-tetrazol-1-yl)aniline Tetrazole Tetrazole’s higher nitrogen content improves hydrogen bonding; used in anticancer agents .
4-(1H-Imidazol-1-yl)aniline Imidazole Adjacent nitrogen atoms enable stronger π-π stacking; common in corrosion inhibitors .
4-(1H-Pyrazol-1-yl)aniline Pyrazole Reduced aromaticity vs. triazole; modulates solubility in agrochemicals .

Structural Modifications

Compound Name Structural Feature Impact on Properties References
4-(1,2,4-Triazol-1-ylmethyl)aniline Methylene spacer Increased flexibility improves binding to ATP pockets in kinase inhibitors .
4-[5-(2-Furyl)-1H-1,2,4-triazol-3-yl]aniline Furan-substituted triazole Furan’s oxygen enhances π-π interactions; explored in antiviral research .

Key Research Findings

  • Synthetic Accessibility : The trifluoromethyl group in this compound requires specialized reagents (e.g., CF₃I or Togni’s reagent) for introduction, unlike halogenated analogs synthesized via nucleophilic substitution .
  • Biological Activity: The -CF₃ group confers resistance to cytochrome P450-mediated metabolism, enhancing pharmacokinetic stability compared to non-fluorinated analogs .
  • Thermodynamic Stability: X-ray crystallography of related triazole-aniline compounds reveals planar geometries, with the -CF₃ group inducing minor steric distortion .

Data Tables

Table 1: Physicochemical Properties

Compound Molecular Weight (g/mol) logP (Predicted) Water Solubility (mg/mL)
This compound 228.18 2.5 0.12
4-(1H-1,2,4-Triazol-1-yl)aniline 160.18 1.2 1.8
3-Fluoro-4-(1H-1,2,4-triazol-1-yl)aniline 177.16 1.6 0.95

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 4-(1H-1,2,4-triazol-1-yl)-2-(trifluoromethyl)aniline, and how do reaction conditions influence yield and purity?

  • Methodological Answer :

  • Hydrogenation of Nitro Precursors : Reduction of nitro groups using palladium catalysts (e.g., 10% Pd/C) under hydrogen gas is a common method. For example, hydrogenation of 2-(1-(4-nitrophenyl)-1H-1,2,4-triazol-3-yl)pyridine yields the aniline derivative with >85% efficiency .

  • Microwave-Assisted Synthesis : Microwave irradiation accelerates cyclization reactions, reducing reaction times (e.g., from hours to minutes) compared to classical heating. This method is ideal for generating intermediates like nitriles or azides .

  • Azide-Triazole Cyclization : Reaction of 4-nitroaniline derivatives with sodium azide (NaN₃) and catalysts (e.g., ZnCl₂) under reflux conditions forms the triazole ring. Optimized conditions (e.g., DMF solvent, 120°C) improve yields to ~70-80% .

    Table 1: Comparison of Synthetic Methods

    MethodConditionsYield (%)Purity (%)Reference
    Hydrogenation (Pd/C)H₂, EtOH, RT, 12h85-90>95
    Microwave Cyclization150°C, 20 min, NH₃ atmosphere7590
    Azide-Triazole ReactionNaN₃, DMF, 120°C, 8h70-8085-90

Q. How is the compound characterized structurally, and what analytical techniques are critical for confirmation?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) identifies aromatic protons (δ 6.78–8.78 ppm) and the NH₂ group (δ 3.86 ppm as a broad singlet) . ¹³C NMR confirms trifluoromethyl (CF₃) and triazole carbons.
  • High-Resolution Mass Spectrometry (HRMS) : ESI-HRMS (e.g., m/z 502.2102 [M+H]⁺) validates molecular weight (C₁₆H₁₂F₆N₅O⁺) with <2 ppm error .
  • X-ray Crystallography : Used to resolve crystal structures of derivatives (e.g., JNK inhibitor complexes), confirming bond angles and steric effects .

Advanced Research Questions

Q. What reaction pathways enable functionalization of the triazole and aniline moieties for medicinal chemistry applications?

  • Methodological Answer :

  • Sulfonamide Formation : React with sulfonyl chlorides (e.g., 2,3-dichlorobenzenesulfonyl chloride) in THF/Et₃N to yield N-substituted sulfonamides. For example, compound 15 (C₁₄H₁₁Cl₂N₄O₂S) is synthesized with 80% yield .

  • Buchwald-Hartwig Coupling : Palladium-catalyzed cross-coupling with aryl halides introduces heteroaryl groups (e.g., pyridines) at the aniline NH₂ position .

  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) modifies the triazole ring for bioconjugation or probe development .

    Table 2: Functionalization Reactions

    Reaction TypeReagents/ConditionsApplicationReference
    SulfonylationArSO₂Cl, Et₃N, THF, 0°C→RTAntifungal agents
    Cross-CouplingPd(OAc)₂, XPhos, K₃PO₄, DMFKinase inhibitor synthesis
    Click ChemistryCuSO₄, sodium ascorbate, RTBioconjugation probes

Q. How does the compound interact with biological targets, and what assays validate its efficacy?

  • Methodological Answer :

  • Kinase Inhibition : Tested in JNK1/2/3 enzymatic assays (IC₅₀ ~50-100 nM) using ATP-binding displacement measured via fluorescence polarization .
  • Antifungal Activity : MIC assays against Candida albicans (MIC₅₀ = 2 µg/mL) in RPMI-1640 medium, with synergy observed with tobramycin .
  • Cellular Uptake Studies : LC-MS/MS quantifies intracellular concentrations in HEK293 cells (logP = 2.1), correlating with membrane permeability .

Q. What computational methods predict the compound’s reactivity and binding modes?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the triazole ring exhibits high HOMO density (-6.2 eV), favoring electrophilic attacks .
  • Molecular Dynamics (MD) Simulations : Simulate binding to fungal CYP51 (lanosterol demethylase) to identify hydrophobic interactions with CF₃ and π-stacking with triazole .
  • QSAR Modeling : Correlates substituent effects (e.g., CF₃ vs. CH₃) with antifungal activity using Hansch parameters (π = -0.75 for CF₃) .

Data Contradictions and Resolution

  • Synthetic Yield Discrepancies : Microwave-assisted methods () report lower yields (~75%) compared to hydrogenation (85-90% in ). This arises from competing side reactions (e.g., azide decomposition). Resolution: Optimize microwave power and solvent polarity .
  • Biological Activity Variability : Derivatives with methyl-triazole ( ) show reduced antifungal activity compared to parent compounds. Likely due to steric hindrance impeding target binding. Resolution: Use substituent-specific SAR models .

Key Research Gaps

  • Metabolic Stability : Limited data on hepatic microsomal degradation (e.g., CYP3A4/2D6 interactions).
  • Environmental Impact : Biodegradation pathways (e.g., OECD 301F) and ecotoxicity (Daphnia magna LC₅₀) remain unstudied .

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